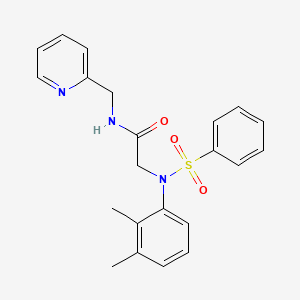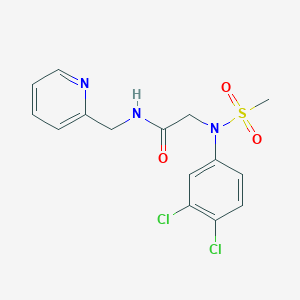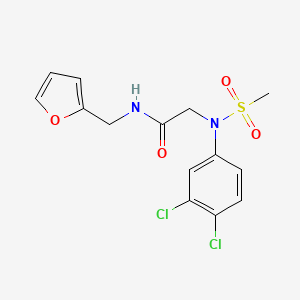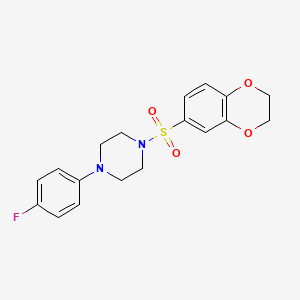![molecular formula C14H16ClF3N2O3S B3469452 N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3469452.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known by its IUPAC name, is a complex organic compound with the following molecular formula: C~30~H~26~F~4~N~6~ . It contains several functional groups, including a chloro group, a trifluoromethyl group, and a sulfonamide moiety.
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of the chloro and trifluoromethyl groups. Researchers have explored various synthetic routes to access this molecule, aiming for high yields and purity. Detailed studies on the synthetic pathways are available in the literature .
Molecular Structure Analysis
The molecular structure of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide reveals its complexity. The trifluoromethyl group (-CF~3~) and the chloro group (-Cl) are strategically positioned, potentially influencing its pharmacological properties. Computational studies and X-ray crystallography have provided insights into its three-dimensional arrangement .
Chemical Reactions Analysis
This compound may participate in various chemical reactions due to its functional groups. Researchers have investigated its reactivity with other molecules, such as nucleophiles, electrophiles, and metal catalysts. Understanding its reactivity profile is crucial for designing synthetic routes and exploring its potential applications .
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O3S/c1-24(22,23)20(9-13(21)19-6-2-3-7-19)12-8-10(14(16,17)18)4-5-11(12)15/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLPRSGTBSBKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCC1)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469378.png)
![N~2~-cyclohexyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469383.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3469391.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3469400.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3469410.png)


![4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3469429.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B3469430.png)
![ethyl 4-[N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3469434.png)

![ethyl 4-[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3469462.png)
